Product packaging for Zoptarelin doxorubicin acetate(Cat. No.:CAS No. 1928750-34-8)

Zoptarelin doxorubicin acetate

Cat. No.: B10859992
CAS No.: 1928750-34-8
M. Wt: 2073.2 g/mol
InChI Key: XBNFJFHLGRBGTL-KICSVHBJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Zoptarelin doxorubicin acetate (also known as AEZS-108) is a hybrid molecule designed for targeted chemotherapy research. It consists of a synthetic luteinizing hormone-releasing hormone (LHRH) agonist peptide covalently linked to the cytotoxic agent doxorubicin . This structure enables the targeted delivery of the chemotherapeutic payload directly to cancer cells that express LHRH receptors . The proposed mechanism of action involves the binding of the LHRH agonist component to LHRH receptors on the surface of cancer cells. Following binding, the receptor-ligand complex is internalized, releasing doxorubicin inside the cell and inducing apoptosis . This targeted approach is designed to concentrate the cytotoxic effect within tumor cells, potentially reducing the systemic toxicity commonly associated with conventional chemotherapy . LHRH receptors are aberrantly expressed in a high percentage of several cancers, including approximately 80% of endometrial and ovarian cancers, and about 50% of breast cancers, making them promising targets for research . Preclinical and clinical studies have investigated its efficacy in various LHRH receptor-positive malignancies, such as ovarian cancer and endometrial cancer . In a phase II trial on patients with platinum-resistant ovarian cancer, the compound showed a clinical benefit rate and a toxicity profile that was reportedly favorable . Another phase II trial in advanced or recurrent endometrial cancer demonstrated activity with a manageable safety profile, supporting the principle of receptor-mediated targeted chemotherapy . This compound is a key research tool for investigating novel targeted cancer therapy approaches, mechanisms of drug resistance, and the biology of LHRH receptor-positive cancers. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Disclaimer for Research Use: Please be aware that this compound is an investigational agent that was discontinued from clinical development around May 2017 after a Phase III trial in endometrial cancer did not meet its primary endpoints . It is not an approved drug and is not available for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C97H129N19O32 B10859992 Zoptarelin doxorubicin acetate CAS No. 1928750-34-8

Properties

CAS No.

1928750-34-8

Molecular Formula

C97H129N19O32

Molecular Weight

2073.2 g/mol

IUPAC Name

acetic acid;[2-[(2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] 5-[[(5R)-6-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-[[(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-oxohexyl]amino]-5-oxopentanoate

InChI

InChI=1S/C91H117N19O26.3C2H4O2/c1-44(2)31-58(83(125)104-57(17-11-29-98-90(94)95)89(131)110-30-12-18-63(110)88(130)100-40-67(93)114)105-81(123)55(16-7-8-28-97-68(115)20-10-21-70(117)134-42-66(113)91(132)36-52-73(65(37-91)136-71-35-53(92)76(118)45(3)135-71)80(122)75-74(78(52)120)77(119)51-14-9-19-64(133-4)72(51)79(75)121)103-84(126)59(32-46-22-24-49(112)25-23-46)106-87(129)62(41-111)109-85(127)60(33-47-38-99-54-15-6-5-13-50(47)54)107-86(128)61(34-48-39-96-43-101-48)108-82(124)56-26-27-69(116)102-56;3*1-2(3)4/h5-6,9,13-15,19,22-25,38-39,43-45,53,55-63,65,71,76,99,111-112,118,120,122,132H,7-8,10-12,16-18,20-21,26-37,40-42,92H2,1-4H3,(H2,93,114)(H,96,101)(H,97,115)(H,100,130)(H,102,116)(H,103,126)(H,104,125)(H,105,123)(H,106,129)(H,107,128)(H,108,124)(H,109,127)(H4,94,95,98);3*1H3,(H,3,4)/t45-,53-,55+,56-,57-,58-,59-,60-,61-,62-,63-,65-,71-,76+,91-;;;/m0.../s1

InChI Key

XBNFJFHLGRBGTL-KICSVHBJSA-N

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)COC(=O)CCCC(=O)NCCCC[C@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N6CCC[C@H]6C(=O)NCC(=O)N)NC(=O)[C@H](CC7=CC=C(C=C7)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC8=CNC9=CC=CC=C98)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@@H]1CCC(=O)N1)O)N)O.CC(=O)O.CC(=O)O.CC(=O)O

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)COC(=O)CCCC(=O)NCCCCC(C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)N6CCCC6C(=O)NCC(=O)N)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(CO)NC(=O)C(CC8=CNC9=CC=CC=C98)NC(=O)C(CC1=CN=CN1)NC(=O)C1CCC(=O)N1)O)N)O.CC(=O)O.CC(=O)O.CC(=O)O

Origin of Product

United States

Molecular Design and Synthesis Methodologies of Zoptarelin Doxorubicin Acetate

Conjugation Chemistry and Linker Strategies

Zoptarelin doxorubicin (B1662922) is a peptide-drug conjugate where doxorubicin is chemically linked to an LHRH agonist, specifically the [D-Lys⁶]LHRH analog. aacrjournals.orgresearchgate.netasco.org The conjugation is achieved by forming a covalent bond between the doxorubicin molecule and the peptide carrier. nih.govbeilstein-journals.org The synthesis involves coupling a dicarboxylic acid ester derivative of doxorubicin, N-(9-fluorenylmethoxycarbonyl)-doxorubicin-14-O-hemiglutarate, to the ε-amino group of the D-Lysine side chain at position 6 of the LHRH agonist. nih.gov Following this coupling, the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is removed to yield the final cytotoxic LHRH analog containing doxorubicin. nih.gov This targeted approach aims to enhance the therapeutic index of doxorubicin by directing it to LHRH receptor-positive tumors. aacrjournals.org

ComponentFunction
[D-Lys⁶]LHRH A synthetic agonist of the Luteinizing Hormone-Releasing Hormone (LHRH) that acts as the targeting moiety, binding to LHRH receptors on cancer cells. aacrjournals.orgresearchgate.net
Doxorubicin A potent anthracycline antibiotic and chemotherapeutic agent that inhibits DNA replication and topoisomerase II activity, leading to cancer cell death. medkoo.comncats.io
Glutaric Acid Spacer A linker that connects doxorubicin to the LHRH analog. aacrjournals.orgmdpi.com

The linker connecting the drug to the peptide carrier is a crucial component that influences the stability, release characteristics, and ultimately, the therapeutic efficacy of the conjugate. mdpi.comvu.edu.au In zoptarelin doxorubicin, a glutaric acid spacer is used to form an ester bond between the LHRH analog and doxorubicin. aacrjournals.orgmdpi.com This ester linkage is designed to be stable in the bloodstream to prevent premature release of the cytotoxic drug, which could lead to off-target toxicity. beilstein-journals.orgbeilstein-journals.org

Upon internalization into the target cancer cell, the ester bond is susceptible to cleavage by intracellular enzymes, such as carboxylesterases, releasing doxorubicin in its active form to exert its cytotoxic effects. beilstein-journals.orgbeilstein-journals.org The stability of this linker has been studied, showing slow drug release in human serum, which is a desirable characteristic for a targeted drug delivery system. beilstein-journals.org The choice of linker is a critical design element, as it must balance the need for stability during circulation with efficient cleavage at the target site. mdpi.com

Solid-Phase Synthesis Approaches for Peptide Carrier Development

The peptide carrier component of zoptarelin doxorubicin, the [D-Lys⁶]LHRH analog, is synthesized using solid-phase peptide synthesis (SPPS). oncotarget.comscirp.org SPPS is a widely used method for the efficient and controlled synthesis of peptides. scirp.orgmdpi.comuq.edu.au This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. scirp.orgacs.org

Both Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl) chemistries can be employed in SPPS. scirp.orgmdpi.com For the synthesis of LHRH analogs, Fmoc chemistry is often utilized. scirp.orgacs.org The synthesis begins by attaching the C-terminal amino acid to the resin. mdpi.com The protecting group on the α-amino group of the attached amino acid is then removed, and the next protected amino acid is coupled to the free amine. This cycle of deprotection and coupling is repeated until the desired peptide sequence is assembled. uq.edu.au

For the specific synthesis of the [D-Lys⁶]LHRH carrier, a D-Lysine residue with a protected side chain is incorporated at the sixth position. scirp.org This protection is crucial to allow for the specific conjugation of doxorubicin to the D-Lysine side chain after the full peptide has been assembled. nih.gov Once the peptide synthesis is complete, the peptide is cleaved from the solid support. acs.org

Optimization of Conjugate Structure for Enhanced Receptor Affinity

The ability of zoptarelin doxorubicin to effectively target cancer cells is dependent on the high binding affinity of its peptide component for the LHRH receptor. nih.govbeilstein-journals.org The design of the conjugate aims to preserve this high affinity, which is a hallmark of the [D-Lys⁶]LHRH agonist. nih.gov

Research has shown that the substitution of the glycine (B1666218) at position 6 of the native LHRH sequence with a D-amino acid, such as D-Lysine, enhances the stability and biological activity of the peptide by stabilizing a β-type II turn in its conformation. scirp.org This structural feature is important for receptor recognition and binding.

Studies have demonstrated that zoptarelin doxorubicin retains the high binding affinity of the [D-Lys⁶]LHRH carrier for LHRH receptors on various cancer cell lines, including breast, ovarian, and endometrial cancer cells. nih.govbeilstein-journals.orgmdpi.com This indicates that the conjugation of doxorubicin via the glutaric acid linker to the D-Lysine at position 6 does not significantly hinder the interaction of the peptide with its receptor. beilstein-journals.org The preservation of high receptor affinity is a key factor in the targeted delivery mechanism of the drug, ensuring that the cytotoxic payload is preferentially delivered to LHRH receptor-positive tumor cells. aacrjournals.orgnih.gov

Mechanisms of Action and Cellular Biology of Zoptarelin Doxorubicin Acetate

LHRH Receptor-Mediated Internalization Pathway

The initial and defining step in the action of zoptarelin doxorubicin (B1662922) is its interaction with the LHRH receptor on the cell surface, which triggers a targeted internalization process.

The therapeutic strategy of zoptarelin doxorubicin is predicated on its specific binding to Luteinizing Hormone-Releasing Hormone (LHRH) receptors, which are synonymous with Gonadotropin-Releasing Hormone (GnRH) receptors. nih.govebi.ac.uk These receptors are aberrantly present at high levels on the surface of various cancer cells. wikipedia.org Research indicates that approximately 80% of endometrial and ovarian cancers, 86% of prostate cancers, and about 50% of breast cancers express LHRH receptors. wikipedia.orgnih.gov To a lesser degree, these receptors are also found on bladder, colorectal, and pancreatic cancers. wikipedia.orgnih.gov In contrast, the expression of LHRH receptors in normal human tissues is primarily restricted to the pituitary gland, reproductive organs, and hematopoietic stem cells. wikipedia.org This differential expression allows zoptarelin doxorubicin to selectively target cancer cells, as the peptide component of the conjugate acts as a ligand for the overexpressed LHRH receptors. wikipedia.orgnih.govmdpi.com Studies have shown that the conjugate binds selectively to GnRH-receptor-positive cancer cells, initiating its therapeutic action. researchgate.net

Table 1: Summary of Competitive Inhibition Findings for Zoptarelin Doxorubicin

FindingDescriptionSupporting EvidenceCitation
Receptor-Mediated UptakeThe entry of zoptarelin doxorubicin into cells is dependent on the presence of LHRH/GnRH receptors.Uptake is observed in LHRH receptor-positive cancer cell lines (e.g., breast, ovarian, endometrial). frontiersin.orgnih.gov
Competitive BlockadeCellular uptake of the conjugate can be competitively inhibited.An excess of another LHRH agonist (e.g., [D-Trp6]LHRH) blocks the internalization of zoptarelin doxorubicin. frontiersin.orgnih.govresearchgate.netnih.gov
Lack of Uptake in Negative CellsNo significant uptake occurs in cells lacking LHRH receptors.Tumor cell lines without membrane GnRH receptors do not show intracellular accumulation of the compound. frontiersin.orgnih.govresearchgate.netnih.gov

Following the specific binding of the zoptarelin doxorubicin ligand to the LHRH receptor, the entire receptor-ligand complex is internalized into the cell. nih.govresearchgate.net This process of endocytosis occurs through the formation of coated vesicles. nih.govresearchgate.net The internalization mechanism is a critical feature of the drug's design, as it allows the cytotoxic payload to be transported directly into the target cell. Furthermore, this receptor-mediated pathway may bypass the P-glycoprotein efflux pumps associated with the multidrug resistance-1 (MDR-1) system, which is a common mechanism of resistance to conventional chemotherapeutics like doxorubicin. nih.govmdpi.comnih.gov

Intracellular Processing and Doxorubicin Release

Once internalized, the zoptarelin doxorubicin conjugate undergoes processing within the cell to release its active cytotoxic component.

After the receptor-ligand complex is brought inside the cell, the conjugate is trafficked to intracellular compartments, such as lysosomes, where it is processed. nih.govresearchgate.netunimi.it Zoptarelin doxorubicin features a glutaric acid spacer that forms an ester bond linking the LHRH agonist peptide to the doxorubicin molecule. mdpi.com This bond is designed to be susceptible to enzymatic cleavage. unimi.itmdpi.com Within the acidic and enzyme-rich environment of the lysosomes, the linker is cleaved, separating the doxorubicin moiety from the LHRH agonist carrier. nih.govmdpi.comresearchgate.net This intracellular release is crucial for the activation of the cytotoxic drug. While designed for intracellular cleavage, some in vitro studies have noted that serum carboxylesterase enzymes can also hydrolyze the conjugate, which could potentially lead to premature release of doxorubicin in circulation. bioscientifica.com

Upon being liberated from the LHRH agonist, the free doxorubicin is able to translocate to its site of action: the cell nucleus. frontiersin.orgnih.govmdpi.com Studies utilizing techniques such as confocal laser scanning microscopy have visually confirmed the selective accumulation of the doxorubicin moiety within the nucleus of LHRH receptor-positive cancer cells following treatment with the conjugate. nih.govresearchgate.netresearchgate.net This targeted intranuclear delivery allows doxorubicin to exert its well-established cytotoxic effects. medkoo.com Once in the nucleus, doxorubicin intercalates into the DNA and inhibits the activity of topoisomerase II, an enzyme critical for DNA replication and repair. medkoo.comresearchgate.net This action ultimately disrupts DNA replication, leading to cell cycle arrest and apoptosis in the targeted cancer cell. medchemexpress.comnih.govresearchgate.net

Table 2: Intracellular Pathway of Zoptarelin Doxorubicin

StepDescriptionKey Molecular EventsCitation
1. InternalizationThe conjugate-receptor complex enters the cell via endocytosis.Formation of coated vesicles containing the receptor-ligand complex. nih.govresearchgate.net
2. Trafficking & CleavageThe conjugate is transported to lysosomes where the linker is broken.Enzymatic cleavage (hydrolysis) of the ester bond linking doxorubicin to the peptide carrier. nih.govmdpi.comunimi.itmdpi.com
3. Payload ReleaseFree doxorubicin is liberated within the cell.Separation of the active doxorubicin moiety from the LHRH agonist. nih.govresearchgate.net
4. Nuclear AccumulationReleased doxorubicin concentrates in the cell nucleus.Translocation of free doxorubicin to the nucleus, confirmed by microscopy. frontiersin.orgnih.govresearchgate.net
5. Cytotoxic ActionDoxorubicin exerts its anticancer effect.Intercalation into DNA and inhibition of topoisomerase II, inducing apoptosis. medkoo.comresearchgate.net

Molecular Interactions within Target Cells

Once internalized, the doxorubicin component of zoptarelin doxorubicin exerts its anticancer effects through established molecular mechanisms.

DNA Intercalation and Topoisomerase II Inhibition

Doxorubicin, the cytotoxic payload of zoptarelin doxorubicin acetate (B1210297), is a well-characterized anthracycline antibiotic that functions as a DNA intercalating agent and a topoisomerase II inhibitor. ncats.iomedkoo.com It inserts itself between the base pairs of the DNA double helix, a process known as intercalation. ncats.ioembopress.org This interaction distorts the DNA structure, interfering with DNA replication and transcription.

Furthermore, doxorubicin inhibits the enzyme topoisomerase II. ncats.ioclinicaltrials.gov This enzyme is crucial for managing the topological state of DNA during replication and transcription by creating and resealing double-strand breaks. Doxorubicin stabilizes the complex formed between topoisomerase II and DNA, preventing the re-ligation of the DNA strands and leading to the accumulation of DNA double-strand breaks. embopress.orgbiomedpharmajournal.org This DNA damage ultimately triggers cell death. ncats.io Studies have shown that DNA intercalation is a prerequisite for the topoisomerase II-targeting activity of anthracyclines. nih.gov

Induction of Apoptosis

A primary outcome of the molecular damage induced by zoptarelin doxorubicin is the initiation of apoptosis, or programmed cell death. medchemexpress.comnih.gov The extensive DNA damage caused by doxorubicin's intercalation and inhibition of topoisomerase II activates cellular stress responses that converge on apoptotic pathways. biosynth.com Research has demonstrated that AEZS-108 induces apoptosis in various cancer cell lines, including those of the breast, endometrium, and ovaries. nih.govmdpi.com This induction of apoptosis is a key component of its antitumor activity. medchemexpress.comchemscene.com For instance, in glioblastoma cells, zoptarelin doxorubicin has been shown to significantly increase apoptosis by nearly 250%. medchemexpress.comchemscene.com The process can involve the upregulation of pro-apoptotic proteins like p53. medchemexpress.comchemscene.com

Overcoming Resistance Mechanisms: Multidrug Resistance Protein-1 (MDR-1) Bypass

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of drug efflux pumps like Multidrug Resistance Protein-1 (MDR-1), also known as P-glycoprotein. MDR-1 actively transports chemotherapeutic agents out of the cancer cell, reducing their intracellular concentration and efficacy.

Zoptarelin doxorubicin has been shown to circumvent this resistance mechanism. nih.govnih.gov Its entry into cancer cells is mediated by the LHRH receptor through endocytosis, a process that bypasses the MDR-1 efflux pump. frontiersin.orgnih.gov This allows the drug to accumulate within resistant cancer cells and induce apoptosis, even in tumors that have developed resistance to conventional doxorubicin. nih.govmdpi.comspandidos-publications.com This ability to overcome MDR-1-mediated resistance represents a significant advantage for zoptarelin doxorubicin. mdpi.comnih.gov Studies have demonstrated that the induction of apoptosis by AEZS-108 in endometrial and ovarian cancer cell lines is independent of the MDR-1 system. nih.govmdpi.com

Modulation of Gene Expression and Cellular Pathways by AEZS-108

Beyond its direct cytotoxic effects, zoptarelin doxorubicin (AEZS-108) has been found to modulate the expression of various genes and cellular pathways involved in tumor progression and survival.

Downregulation of Pro-Survival Factors (e.g., HIF1A, Nestin)

In addition to upregulating tumor suppressors, AEZS-108 has been shown to downregulate factors that promote cancer cell survival and progression. One such factor is Hypoxia-Inducible Factor 1-alpha (HIF-1α). Studies in uveal melanoma cells have demonstrated that AEZS-108 substantially downregulates the expression of HIF1A. oncotarget.comnih.govoncotarget.com HIF-1α is a key regulator of the cellular response to low oxygen levels (hypoxia) and plays a crucial role in angiogenesis, metastasis, and cell survival. Its downregulation by AEZS-108 can therefore inhibit these pro-tumorigenic processes. oncotarget.com

Another pro-survival factor affected by zoptarelin doxorubicin is Nestin, a marker for primordial, neuroectodermal stem cells. medchemexpress.comchemscene.com In glioblastoma research, treatment with zoptarelin doxorubicin was found to inhibit the expression of Nestin. medchemexpress.comchemscene.comresearchgate.net This suggests that the drug may target cancer stem-like cells, which are often resistant to conventional therapies and are implicated in tumor recurrence.

Research Findings on Gene and Protein Modulation by Zoptarelin Doxorubicin Acetate (AEZS-108)

Cell Line/ModelModulated FactorEffectResearch Focus
Uveal Melanoma (OCM3)MASPIN/SERPINB5UpregulationTumor Suppression, Anti-angiogenesis
Uveal Melanoma (OCM3)HIF1ADownregulationAnti-angiogenesis, Anti-metastasis
GlioblastomaNestinInhibition of expressionTargeting cancer stem-like cells
Glioblastomap53UpregulationInduction of apoptosis

Activation of Apoptotic Pathways (e.g., Caspase-3)

This compound exerts its anticancer effects in part by inducing apoptosis, or programmed cell death, in cancer cells that express the luteinizing hormone-releasing hormone (LHRH) receptor. This targeted delivery of the cytotoxic agent doxorubicin initiates a cascade of molecular events that culminate in the activation of apoptotic pathways, with the caspase family of proteases playing a central role.

Following the binding of zoptarelin doxorubicin to the LHRH receptor and its subsequent internalization, the doxorubicin moiety is released within the cancer cell. frontiersin.org Doxorubicin then triggers cellular stress and DNA damage, which are key signals for the initiation of apoptosis. This process can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

A critical executioner in the apoptotic process is caspase-3. The activation of caspase-3 is a hallmark of apoptosis and is responsible for the cleavage of numerous cellular proteins, leading to the characteristic morphological and biochemical changes of apoptotic cells. Research has demonstrated that treatment with zoptarelin doxorubicin leads to the activation of caspase-3 in various cancer cell lines. frontiersin.orgbioscientifica.com

For instance, in studies involving pancreatic cancer cells, treatment with a cytotoxic GnRH agonist like zoptarelin doxorubicin resulted in the activation of the caspase pathway, including caspase-3 and caspase-9. frontiersin.orgbioscientifica.com Similarly, in human endometrial and ovarian cancer cell lines, the internalization of cytotoxic LHRH analogs has been shown to induce apoptosis. medkoo.comgoettingen-research-online.de This induction of apoptosis is a key mechanism by which zoptarelin doxorubicin inhibits tumor growth. medchemexpress.comchemscene.com

The activation of apoptosis by zoptarelin doxorubicin is also linked to the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins. For example, treatment with zoptarelin doxorubicin has been shown to up-regulate the tumor suppressor and pro-apoptotic protein p53. medchemexpress.comchemscene.com Furthermore, studies have indicated that the apoptotic effects of GnRH analogs can involve the stimulation of the pro-apoptotic factor Bax, loss of mitochondrial membrane potential, and the release of cytochrome c, all of which are upstream events leading to caspase activation. bioscientifica.com

The ability of zoptarelin doxorubicin to induce apoptosis appears to be independent of the multidrug resistance-1 (MDR-1) system in some cancer cells. frontiersin.orgmedkoo.com This is a significant advantage as the MDR-1 system is a common mechanism by which cancer cells develop resistance to chemotherapeutic agents like doxorubicin. By bypassing this resistance mechanism, zoptarelin doxorubicin can effectively induce apoptosis in cancer cells that might otherwise be resistant to conventional doxorubicin treatment. frontiersin.org

Interactive Table: Research Findings on Zoptarelin Doxorubicin and Apoptosis

Cell Line Type Key Finding Reference
Glioblastoma Increased apoptosis by almost 250%. medchemexpress.comchemscene.com medchemexpress.com, chemscene.com
Pancreatic Cancer Induced apoptosis in vitro. frontiersin.org frontiersin.org
Pancreatic Cancer (Panc1) Activated caspase-3 and caspase-9. frontiersin.orgbioscientifica.com frontiersin.org, bioscientifica.com
Endometrial and Ovarian Cancer Induced apoptosis independent of the MDR-1 system. medkoo.com medkoo.com

Preclinical Research on Efficacy and Selectivity of Zoptarelin Doxorubicin Acetate

In Vitro Studies on Cancer Cell Lines

Zoptarelin doxorubicin (B1662922) has demonstrated significant antiproliferative effects in various LHRH receptor-positive cancer cell lines. In vitro studies have shown that AEZS-108 can inhibit the growth of human endometrial, ovarian, breast, and prostate cancer cells that express the LHRH receptor. nih.govmdpi.com For instance, in DU-145 castration-resistant prostate cancer cells, which express LHRH receptors, AEZS-108 significantly inhibited cell proliferation. oncotarget.comnih.gov At a concentration of 100 nM, it reduced proliferation by 23.2%, and at 250 nM, the inhibition reached 61.2%. oncotarget.com Similarly, in U-87 MG glioblastoma cells, AEZS-108 at a concentration of 100 nM for 48 hours resulted in an almost 70% inhibition of tumor cell growth. medchemexpress.com The compound has also been shown to induce apoptosis in human breast, endometrial, and ovarian cancer cells after binding to LHRH receptors and subsequent internalization. nih.gov In OCM3 human uveal melanoma cells, which also express LHRH receptors, AEZS-108 significantly inhibited cell proliferation. nih.gov

Table 1: Inhibition of Cell Proliferation by Zoptarelin Doxorubicin Acetate (B1210297) in LHRH Receptor-Positive Cell Lines

Cell Line Cancer Type Concentration Time Point Percent Inhibition
DU-145 Castration-Resistant Prostate Cancer 100 nM 48 hours 23.2%
DU-145 Castration-Resistant Prostate Cancer 250 nM 48 hours 61.2%
U-87 MG Glioblastoma 100 nM 48 hours ~70%
OCM3 Uveal Melanoma 5 µM 24 hours 36.3%

Studies comparing the cytotoxic effects of zoptarelin doxorubicin with unconjugated doxorubicin in LHRH receptor-expressing cells have yielded valuable insights. In DU-145 prostate cancer cells, AEZS-108 was found to be more efficacious in inhibiting proliferation than unconjugated doxorubicin or a combination of doxorubicin and the LHRH agonist [D-Lys(6)]LHRH. oncotarget.comnih.gov At a concentration of 250 nM, AEZS-108 inhibited proliferation by 61.2%, whereas doxorubicin alone and the combination reduced proliferation by 52% and 42.8%, respectively. nih.gov However, in OCM3 uveal melanoma cells, unconjugated doxorubicin showed a more potent cytotoxic effect in the short term. nih.gov After 24 hours, free doxorubicin led to a 62.9% reduction in cell viability, compared to 36.3% with AEZS-108. nih.gov After 48 hours, the difference was less pronounced, with 89.7% and 84.7% cell death, respectively. nih.gov It has been noted that some cytotoxic ligand analogs containing doxorubicin may exhibit lower antiproliferative activity in vitro compared to the unconjugated drug. nih.gov Despite this, the targeted nature of AEZS-108 is expected to lead to higher efficacy and lower systemic toxicity in vivo. researchgate.netnih.gov

Table 2: Comparative Cytotoxicity of Zoptarelin Doxorubicin Acetate and Unconjugated Doxorubicin

Cell Line Compound Concentration Time Point Percent Inhibition / Cell Death
DU-145 Zoptarelin Doxorubicin 250 nM 48 hours 61.2%
DU-145 Doxorubicin 250 nM 48 hours 52%
OCM3 Zoptarelin Doxorubicin 5 µM 24 hours 36.3%
OCM3 Doxorubicin 5 µM 24 hours 62.9%
OCM3 Zoptarelin Doxorubicin 5 µM 48 hours 84.7%

A significant advantage of zoptarelin doxorubicin is its potential to overcome doxorubicin resistance. Preclinical research has indicated that AEZS-108 can inhibit the growth of doxorubicin-resistant cancer cells. researchgate.netnih.gov The mechanism of action, which involves receptor-mediated endocytosis, allows the compound to bypass the typical multidrug resistance pathways that often render conventional chemotherapy ineffective. nih.gov In human breast, endometrial, and ovarian cancer cells, AEZS-108 induces apoptosis independently of the multidrug resistance 1 (MDR1) system. nih.gov This suggests that zoptarelin doxorubicin could be a viable therapeutic option for patients whose tumors have developed resistance to doxorubicin.

In Vivo Studies in Animal Models

The antitumor activity of zoptarelin doxorubicin has been demonstrated in various in vivo xenograft models using nude mice. nih.gov These studies have encompassed a range of LHRH receptor-positive human cancers, including endometrial, ovarian, breast, prostate, colorectal, pancreatic, and bladder cancers. nih.gov In a study involving nude mice bearing DU-145 castration-resistant prostate cancer tumors, treatment with AEZS-108 resulted in a significant inhibition of tumor growth. nih.gov The conjugate was the most effective among the treatment groups, achieving a 90.5% inhibition of tumor growth. nih.gov Similarly, promising results have been observed in xenograft models of human ovarian and endometrial cancer. biospace.com These preclinical findings underscore the potential of zoptarelin doxorubicin as a targeted therapy for LHRH receptor-positive tumors.

In preclinical animal models, zoptarelin doxorubicin has consistently demonstrated superior antitumor efficacy compared to equimolar doses of unconjugated doxorubicin. nih.gov In xenograft models of LHRH receptor-positive human endometrial and ovarian cancers, AEZS-108 was not only more efficacious but also less toxic than doxorubicin. nih.gov A study on DU-145 prostate cancer xenografts showed that AEZS-108 inhibited tumor growth by 90.5%, whereas the combination of unconjugated doxorubicin and [D-Lys(6)]LHRH resulted in only a 41% inhibition. oncotarget.comnih.gov This enhanced efficacy is attributed to the targeted delivery of doxorubicin to the tumor cells via LHRH receptors, leading to a higher concentration of the cytotoxic agent at the tumor site. oncotarget.com Importantly, AEZS-108 has shown no antitumor activity in cancers that are negative for the LHRH receptor, further supporting the concept of receptor-mediated targeting. nih.gov

Table 3: Comparison of Antitumor Efficacy in Xenograft Models

Cancer Model Treatment Tumor Growth Inhibition
DU-145 Prostate Cancer Zoptarelin Doxorubicin 90.5%

Receptor Expression Profiling in Preclinical Tumor Models

The foundational principle for the targeted therapeutic action of this compound is its specific binding to the Luteinizing Hormone-Releasing Hormone (LHRH) receptor. wikipedia.orgnih.gov This receptor is aberrantly present on the surface of various cancer cells, while its expression in normal tissues is largely confined to the pituitary gland and reproductive organs. wikipedia.org This differential expression provides a therapeutic window, allowing the drug to selectively target tumor cells. nih.govresearchgate.net Preclinical research has therefore focused extensively on profiling LHRH receptor expression across a wide range of tumor types to identify potential candidates for this targeted therapy.

LHRH Receptor Expression Across Various Cancer Types (e.g., ovarian, endometrial, breast, prostate, pancreatic, uveal melanoma, glioblastoma)

Preclinical and clinical specimen studies have confirmed the expression of LHRH receptors in a significant percentage of various human cancers. nih.gov This broad expression profile underscores the potential applicability of this compound across multiple oncology indications.

Gynecological Cancers : Ovarian and endometrial cancers show a particularly high prevalence of LHRH receptor expression. Approximately 80% of both ovarian and endometrial tumors express these receptors. wikipedia.orgnih.govnih.gov One study screening ovarian cancer samples found that 93% (55 out of 59) were LHRH receptor-positive. nih.govuni-luebeck.de For endometrial cancer, the expression rate has been reported to be between 40% and 90%, depending on the detection methodology used. asco.org

Breast Cancer : About 50% of breast cancers are reported to express LHRH receptors. wikipedia.orgnih.gov A study focusing on triple-negative breast cancer (TNBC) specimens found LHRH receptors in 49% of the cases analyzed. fiu.edu

Prostate Cancer : LHRH receptor expression is highly prevalent in prostate cancer, with studies indicating that approximately 86% of these cancers are positive for the receptor. wikipedia.orgnih.gov

Pancreatic Cancer : The presence of LHRH receptors has been confirmed in human pancreatic cancers. nih.gov The incidence of expression has been reported to be between 32% and 50%. nih.gov Immunohistochemical analysis has verified the expression in surgically removed human pancreatic cancer samples. nih.gov

Uveal Melanoma : Studies on human uveal melanoma, the most common primary intraocular malignancy in adults, have shown substantial expression of LHRH receptors. nih.govcore.ac.uk Research has detected the expression of mRNA for the type I LHRH receptor in 46% of tissue specimens. nih.govnih.govcore.ac.ukresearchgate.net

Glioblastoma : LHRH receptors have also been identified on human glioblastoma multiforme (GBM) cells. researchgate.net The cytotoxic effects of this compound have been demonstrated in preclinical glioblastoma models, where it inhibited cell growth by nearly 70% and significantly increased apoptosis. medchemexpress.com

The following table summarizes the reported expression rates of LHRH receptors in various cancer types based on preclinical and clinical sample analyses.

Cancer TypeReported LHRH Receptor Expression RateSource Citation
Prostate Cancer~86% wikipedia.orgnih.gov
Ovarian Cancer~80% - 93% wikipedia.orgnih.govnih.govuni-luebeck.de
Endometrial Cancer~80% (range of 40-90%) wikipedia.orgnih.govnih.govasco.org
Breast Cancer~50% wikipedia.orgnih.gov
Uveal Melanoma~46% nih.govnih.govcore.ac.ukresearchgate.net
Pancreatic Cancer~32% - 50% nih.govnih.gov
GlioblastomaExpression confirmed researchgate.netmedchemexpress.com

Correlation between Receptor Expression and Preclinical Therapeutic Response

A direct correlation exists between the presence of LHRH receptors on tumor cells and the preclinical efficacy of this compound. The therapeutic mechanism is contingent upon receptor-mediated endocytosis; the compound binds to the LHRH receptor and is subsequently internalized, concentrating the cytotoxic doxorubicin payload within the cancer cells. nih.gov

Preclinical studies consistently demonstrate that the antitumor activity of this compound is restricted to cancers that are positive for the LHRH receptor. nih.gov In contrast, the compound shows no antitumor effect in cancer models that are negative for LHRH receptor expression. nih.gov This selective action strongly supports the concept of a targeted chemotherapeutic approach.

Research on experimental human pancreatic cancers further illustrates this correlation. In these studies, the cytotoxic LHRH analog AEZS-108 (this compound) demonstrated a stronger inhibitory effect on tumor growth compared to the unconjugated doxorubicin radical. nih.gov Notably, in the SW-1990 cancer cell line, where LHRH receptor expression was observed to be the lowest among the tested lines, the difference in efficacy between the targeted compound and doxorubicin was the least pronounced. nih.gov This suggests a dose-response relationship between the density of LHRH receptors and the therapeutic benefit of the targeted agent. The specific targeting is proposed to increase the concentration of the toxic agent in tumor tissue while sparing normal cells, thereby improving efficacy and reducing systemic toxicity. nih.gov

Advanced Research on Analogues and Delivery Strategies for Zoptarelin Doxorubicin Acetate

Development of Novel LHRH-Doxorubicin Analogues

The development of new analogues of zoptarelin doxorubicin (B1662922) aims to improve efficacy and overcome limitations of the parent compound. This involves modifications to both the peptide carrier and the cytotoxic payload.

Modifications to the Peptide Carrier Component (e.g., D-Lys⁶ LHRH, GnRH-III)

The peptide component of the conjugate is crucial for targeting LHRH receptor-positive tumors. nih.gov Researchers have explored various modifications to the LHRH peptide to enhance stability, receptor binding, and drug delivery.

[D-Lys⁶]LHRH: The substitution of glycine (B1666218) with a D-amino acid, specifically D-lysine, at the sixth position of the LHRH peptide increases its metabolic stability. rroij.com This modification also provides a convenient site (the ε-amino group of D-Lys) for attaching cytotoxic agents. rroij.com This analogue, used in zoptarelin doxorubicin, maintains a high binding affinity for LHRH receptors. oup.com

GnRH-III: Gonadotropin-releasing hormone-III (GnRH-III), an isoform from the sea lamprey, is another promising carrier. nih.gov5z.com GnRH-III binds to GnRH receptors on cancer cells but exhibits minimal endocrine effects. 5z.com Conjugates using GnRH-III as the carrier have demonstrated significant cytostatic effects in preclinical studies. nih.gov Researchers have synthesized and evaluated various GnRH-III-daunorubicin conjugates with modifications in the peptide sequence to improve antitumor activity. nih.gov For instance, the introduction of unnatural amino acids has been shown to enhance the cancer cell growth inhibitory effect compared to the lead compound. nih.gov

Carrier PeptideKey FeaturesReference
[D-Lys⁶]LHRH Enhanced metabolic stability; provides a conjugation site for cytotoxic agents. rroij.com
GnRH-III Binds to GnRH receptors with minimal endocrine effects; promising for targeted therapy. nih.govnih.gov5z.com

Exploration of Alternative Cytotoxic Payloads (e.g., Daunorubicin (B1662515), Mitoxantrone, Vedotin)

To broaden the therapeutic window and address potential drug resistance, scientists are investigating the use of different cytotoxic agents in LHRH-based conjugates.

Daunorubicin: Similar to doxorubicin, daunorubicin has been conjugated to GnRH-III. nih.govbeilstein-journals.org These conjugates, often linked via an oxime bond, have shown antitumor activity. nih.govspandidos-publications.com

2-pyrrolino-DOX (AN-201): A highly potent derivative of doxorubicin, 2-pyrrolino-DOX, is reported to be 500-1000 times more active than doxorubicin. oup.comnih.gov When coupled with [D-Lys⁶]LHRH to form the analogue AN-207, it has demonstrated significant inhibition of tumor growth in preclinical models. oup.compnas.org

Vedotin (MMAE): A novel LHRH peptide-drug conjugate, D-Cys6-LHRH vedotin, was developed to address the perceived limitations of zoptarelin doxorubicin, such as linker instability and payload potency. researchgate.net This conjugate showed markedly superior bioactivity compared to zoptarelin doxorubicin in ovarian cancer models. researchgate.net

Other Payloads: Other cytotoxic agents like methotrexate, cisplatin (B142131), and Disorazol Z have also been conjugated to LHRH analogues. oup.combeilstein-journals.orgbiospace.comgoogle.com For example, LHRH has been linked to methotrexate-human serum albumin nanoparticles, enhancing the drug's antitumor activity. mdpi.com

Linker Chemistry Optimization for Controlled Drug Release

The linker connecting the peptide carrier to the cytotoxic payload is a critical component that influences the stability, solubility, and drug release profile of the conjugate. biosynth.com

Design of Cleavable Linkers (e.g., Ester, Oxime Bonds)

Cleavable linkers are designed to release the active drug under specific physiological conditions found at the target site, such as changes in pH or the presence of certain enzymes. biosynth.commdpi.com

Ester Bonds: Zoptarelin doxorubicin utilizes a glutaric acid spacer, forming an ester bond to link doxorubicin to the [D-Lys⁶]LHRH carrier. aacrjournals.orgrroij.com This type of bond can be hydrolyzed to release the drug. nih.gov

Oxime Bonds: Oxime linkages have been used to conjugate daunorubicin to GnRH-III. nih.gov5z.com These bonds have demonstrated stability in human serum while being susceptible to degradation in the presence of lysosomal enzymes, allowing for targeted drug release. spandidos-publications.com

Enzyme-Cleavable Linkers: Peptide linkers that can be cleaved by enzymes overexpressed in tumors, such as cathepsin B, are a key strategy. mdpi.commdpi.com For example, the Val-Cit-PABC linker system is designed to be cleaved by lysosomal proteases, leading to the release of the payload. mdpi.com This approach has been explored for gemcitabine (B846) conjugates. mdpi.com

Stability of Conjugates in Serum and Physiological Environments

The stability of the peptide-drug conjugate in the bloodstream is essential to ensure that the cytotoxic payload is delivered to the tumor before being prematurely released. mdpi.com

Serum Stability Studies: The stability of zoptarelin doxorubicin (AN-152) has been evaluated in both mouse and human serum. nih.govnih.gov A significant difference was observed, with the half-life of the conjugate being much shorter in mouse serum (around 19.5 minutes) compared to human serum (approximately 126 minutes). nih.govnih.gov This difference is attributed to higher carboxylesterase activity in mouse serum, which can hydrolyze the ester linker. nih.govnih.gov

Improving Stability: The stability of GnRH-III-daunorubicin conjugates linked by an oxime bond has been shown to be high in human serum, with stability lasting for at least 24 hours. spandidos-publications.com Modifications to the peptide sequence, such as replacing serine with acetylated lysine (B10760008) in GnRH-III, have also been shown to enhance stability against enzymatic degradation. spandidos-publications.com The radiochemical purity of 99mTc-LHRH, a diagnostic analogue, was found to be nearly 90% after 2 hours in human serum at 37°C. spandidos-publications.com

Integration with Advanced Drug Delivery Systems

To further enhance targeted delivery and improve therapeutic outcomes, LHRH-drug conjugates are being integrated with various nanocarrier systems. nih.gov These systems can protect the drug from degradation, increase circulation time, and facilitate accumulation at the tumor site. nih.gov

Examples of such integrations include:

Polymeric Nanoparticles: LHRH has been conjugated to the surface of nanoparticles made from polymers like poly(lactic-co-glycolic acid) (PLGA) and polyethylene (B3416737) glycol (PEG). researchgate.netd-nb.info These LHRH-targeted nanoparticles have been used to deliver drugs such as cisplatin and docetaxel, showing improved tumor accumulation and efficacy. nih.govd-nb.info

Liposomes: While not explicitly detailed for zoptarelin doxorubicin in the provided context, liposomes are a common drug delivery system that can be functionalized with targeting ligands like LHRH. nih.gov

Human Serum Albumin (HSA) Nanoparticles: Methotrexate has been conjugated to HSA nanoparticles, which were then functionalized with LHRH as a targeting moiety. mdpi.com These targeted nanoparticles demonstrated significantly improved internalization and antitumor activity in LHRH receptor-positive breast cancer cells. mdpi.com

The use of these advanced delivery systems allows for a higher concentration of the cytotoxic drug to reach the tumor while minimizing exposure to healthy tissues, thereby reducing systemic side effects. mdpi.compnas.org

Nanotechnology-Based Platforms for Enhanced Targeting

Zoptarelin doxorubicin acetate (B1210297), a peptide-drug conjugate (PDC), represents a first-generation targeted therapy designed to deliver doxorubicin to cells expressing the luteinizing hormone-releasing hormone (LHRH) receptor. wikipedia.org Building on this targeting concept, advanced research has explored the use of nanotechnology-based platforms to further enhance the delivery and efficacy of cancer therapeutics. These strategies typically involve conjugating LHRH peptide analogues, similar to the zoptarelin component, to the surface of various nanocarriers. nih.gov This approach aims to combine the receptor-mediated targeting of LHRH with the unique advantages of nanomedicine, such as improved drug solubility, sustained release, and the potential for co-delivery of multiple agents. nih.govnih.gov

Research in this area has focused on developing novel drug delivery systems (DDS) rather than reformulating the existing Zoptarelin doxorubicin acetate conjugate. These systems utilize the LHRH peptide as a homing device for various nanoparticle types, including polymeric nanoparticles, liposomes, and inorganic nanoparticles. nih.gov

Key Nanotechnology Platforms Investigated:

Gold Nanoparticles (AuNPs): In one study, gold nanoparticles were conjugated with an LHRH analog and doxorubicin. This nano-conjugate was designed to target ovarian cancer cells that overexpress LHRH receptors. The research hypothesized that this platform would increase drug uptake by cancer cells while minimizing toxicity to healthy tissues. oup.com

Magnetic Nanoparticles (MNPs): Novel dual-targeted nanoparticles loaded with doxorubicin and MNPs have been developed for breast cancer therapy. These nanoparticles were functionalized with a bioconjugate of chitosan-poly(methyl vinyl ether maleic acid) (PMVMA)-LHRH to specifically target LHRH receptors. nih.gov This design not only targets the tumor but also offers potential for magnetic guidance and hyperthermia applications. aip.org Another study developed a system with a polyethylene glycol (PEG)-coated magnetite core, a [D-Trp6] LHRH ligand, and doxorubicin, which showed a drug loading efficiency of 66%. aip.org

Polymeric Nanoparticles: LHRH-conjugated dextran (B179266) nanoparticles have been shown to significantly increase the accumulation of cisplatin in tumors. nih.gov Similarly, researchers have developed block copolymer nanogels with an LHRH peptide on the surface for the encapsulation and targeted delivery of cisplatin, which substantially suppressed ovarian cancer tumor growth in vivo compared to non-targeted versions. nih.gov

Biopolymers: Human serum albumin (HSA), a natural biopolymer, has been used to create nanocarriers for targeted delivery. Methotrexate-HSA conjugates were functionalized with LHRH as a targeting moiety, which resulted in significantly improved internalization of the anticancer drug. nih.gov

These nanotechnology-based strategies represent a logical evolution of the targeted delivery concept pioneered by PDCs like this compound. By leveraging the LHRH receptor, these advanced platforms aim to improve upon the therapeutic index of potent chemotherapies. nih.govfrontiersin.org

Table 1: Examples of LHRH-Targeted Nanotechnology Platforms

Nanocarrier Type Drug Delivered Targeting Ligand Key Finding Reference
Gold Nanoparticles Doxorubicin [D-Trp6]LHRH Achieved 94% cell death in A2780 ovarian cancer cells at a concentration 100-200 fold lower than free doxorubicin. oup.com
Magnetic Nanoparticles Doxorubicin LHRH Reduced the IC50 of doxorubicin by approximately 2-fold in LHRH-positive MCF-7 breast cancer cells. nih.gov
PEG-coated Magnetite NP Doxorubicin [D-Trp6] LHRH Demonstrated a drug loading efficiency of 66%. aip.org
Dextran Nanoparticles Cisplatin LHRH Significantly increased accumulation of cisplatin in primary and metastatic tumors. nih.gov
Block Copolymer Nanogels Cisplatin LHRH Substantially suppressed ovarian cancer tumor growth compared to non-targeted nanogels. nih.gov
Human Serum Albumin (HSA) Methotrexate LHRH Significantly improved internalization and antitumor activity in LHRH-R positive breast cancer cells. nih.gov

Impact on Cellular Internalization and Tumor Accumulation in Targeted DDS Research

The fundamental mechanism of this compound is its ability to exploit the presence of LHRH receptors on the surface of cancer cells for targeted drug delivery. wikipedia.org Upon administration, the zoptarelin peptide moiety binds with high affinity to the LHRH receptor, a process that triggers the internalization of the entire drug-receptor complex into the cell. fiercepharma.comaacrjournals.org This receptor-mediated endocytosis is a critical step, as it concentrates the cytotoxic payload, doxorubicin, directly within the target cancer cells. wikipedia.orgfiercepharma.com

Once inside the cell, the linker connecting the peptide and the drug is designed to be cleaved, liberating doxorubicin. fiercepharma.com The released doxorubicin then translocates to the nucleus, where it intercalates with DNA and inhibits topoisomerase II, leading to apoptotic cell death. fiercepharma.comresearchgate.net This targeted internalization process has been shown to be effective even in cancer cells that have developed resistance to conventional doxorubicin, as it can circumvent efflux pumps like the multidrug resistance-1 (MDR-1) system. spandidos-publications.comnih.gov

Research Findings on Internalization and Accumulation:

In Vitro Studies: Confocal laser scanning microscopy has been used to demonstrate the receptor-mediated uptake of this compound (AN-152) in LHRH receptor-positive cancer cell lines. researchgate.net Studies have shown that in cell lines without LHRH receptors, no significant intracellular accumulation of the conjugate occurs. spandidos-publications.com In vitro experiments on human pancreatic cancer cells (MiaPaCa-2 and Panc-1) and endometrial and ovarian cancer cell lines confirmed that treatment with this compound leads to apoptotic cell death. spandidos-publications.commdpi.com

In Vivo Studies: Preclinical studies using nude mice with xenografted human tumors have consistently demonstrated the superior efficacy of this compound compared to equimolar doses of unconjugated doxorubicin. In a model of U-87 MG human glioblastoma, treatment with AN-152 resulted in a 76% reduction in tumor growth. oncotarget.com Similarly, in mice bearing human pancreatic cancer xenografts, AN-152 significantly inhibited tumor growth without the apparent toxic side effects, such as weight loss, observed with free doxorubicin. fiercepharma.comspandidos-publications.com Studies in bladder cancer models also showed that AEZS-108 exerted greater antitumor effects than doxorubicin and was less toxic. fiercepharma.com

Human Studies: In a Phase I clinical trial involving patients with castration- and taxane-resistant prostate cancer, the internalization of AEZS-108 was directly visualized in circulating tumor cells (CTCs). aacrjournals.org By leveraging the natural fluorescence of the doxorubicin component, researchers could confirm the uptake of the targeted agent into CTCs collected from patients. aacrjournals.org

The specific targeting and subsequent internalization of this compound lead to enhanced drug accumulation at the tumor site, which is hypothesized to increase efficacy while reducing the systemic toxicity associated with untargeted chemotherapy. aacrjournals.orgbioscientifica.com

Table 2: Research Findings on this compound (AEZS-108/AN-152) Internalization and Tumor Effect

Cancer Model Study Type Key Finding Outcome Reference
Glioblastoma (U-87 MG) In Vivo (Nude Mice) Treatment with AN-152 for six weeks. 76% reduction in tumor growth compared to control. oncotarget.com
Pancreatic Cancer (MiaPaCa-2, Panc-1) In Vivo (Nude Mice) Treatment of xenografted tumors. Significant inhibition of tumor growth with AN-152; free doxorubicin only arrested growth. fiercepharma.comspandidos-publications.com
Endometrial/Ovarian Cancer In Vivo (Nude Mice) Comparison of AEZS-108 to doxorubicin. AEZS-108 was more efficacious and less toxic than doxorubicin in inhibiting tumor growth. nih.gov
Prostate Cancer (CRPC) Clinical Trial (Phase I) Visualization of drug uptake in patient CTCs. Internalization of AEZS-108 in CTCs was routinely visualized via autofluorescence. aacrjournals.org
Bladder Cancer In Vivo (Nude Mice) Comparison of AEZS-108 to doxorubicin. AEZS-108 powerfully inhibited tumor growth and was more effective and less toxic than doxorubicin. fiercepharma.com

Pharmacokinetic and Pharmacodynamic Research of Zoptarelin Doxorubicin Acetate

Physiologically Based Pharmacokinetic (PBPK) Modeling

Physiologically based pharmacokinetic (PBPK) modeling is a computational method used to predict the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body. amegroups.orgrjpbr.com This approach integrates a drug's physicochemical properties with physiological and anatomical data to simulate its pharmacokinetic profile. amegroups.orgrjpbr.com For zoptarelin doxorubicin (B1662922) acetate (B1210297), a PBPK model was developed to understand its behavior and that of its active metabolite, doxorubicin. nih.govspringermedizin.de This model serves as a valuable tool for predicting drug disposition and potential interactions without extensive clinical testing. acrpnet.orgnih.gov

The development of a whole-body PBPK model for zoptarelin doxorubicin was a multi-step process that integrated both preclinical in vitro data and early-phase clinical trial results. nih.govspringermedizin.de This parent-metabolite model was the first of its kind for this compound. nih.govresearchgate.net

The initial step involved creating and validating a PBPK model for doxorubicin, the active metabolite of zoptarelin doxorubicin. nih.govmdpi.com This was achieved using clinical data from a study arm where patients received doxorubicin directly. nih.govresearchgate.net To ensure the robustness of the doxorubicin model, published in vivo data on doxorubicin concentrations in plasma, white blood cells, urine, and feces were also incorporated into the "training dataset" for model development and parameter optimization. uni-saarland.de

Subsequently, the parent-metabolite PBPK model for zoptarelin doxorubicin was constructed. nih.govspringermedizin.de This model integrated the previously established doxorubicin model. nih.govresearchgate.net The training and optimization of the zoptarelin doxorubicin model utilized data from several clinical studies, encompassing a wide dosing range from 10 mg/m² to 267 mg/m². nih.govresearchgate.net Specifically, data from the lowest dose applications (10, 20, 40, and 80 mg/m²) of one study and the highest clinical dose (267 mg/m²) from another study were chosen for the initial model development. uni-saarland.de

The validation of the zoptarelin doxorubicin PBPK model was performed using a "test dataset" that consisted of clinical data from the remaining dosing groups of the first study, as well as a complete separate clinical study. uni-saarland.de This comprehensive approach ensured that the model could accurately predict the pharmacokinetic behavior of zoptarelin doxorubicin across a range of doses and patient populations. uni-saarland.de The PBPK modeling was performed using specialized software, PK-Sim® and MoBi®. uni-saarland.de

Table 1: Clinical Studies Used for PBPK Model Development and Validation

Study ID Phase Patient Population Dosing Range (mg/m²) Purpose in PBPK Modeling
Study 1 Phase I/II Patients with LHRHR positive tumors 10 - 267 Training and Test Dataset
Study 2 Phase I/II Patients with urothelial carcinoma 160, 210, 267 Test Dataset
Study 3 Phase I Patients with advanced/metastatic cancer 267 Training Dataset

This table is based on data described in the research by Hanke et al. and associated publications. nih.govuni-saarland.de

A key application of the developed PBPK model for zoptarelin doxorubicin was to assess its potential for causing drug-drug interactions (DDIs). nih.govcore.ac.uk In vitro studies identified that zoptarelin doxorubicin has an inhibitory effect on two important drug transporters: the organic anion-transporting polypeptide 1B3 (OATP1B3) and the organic cation transporter 2 (OCT2). nih.govspringermedizin.de

These in vitro findings were integrated into the PBPK model to simulate the in vivo impact of zoptarelin doxorubicin on these transport pathways. nih.gov The model was used to predict a "worst-case scenario" for the inhibition of these transporters. The simulations predicted a negligible decrease of 0.5% for the transport rate of OATP1B3 and a minor decrease of 2.5% for the OCT2 transport rate. nih.govspringermedizin.de

To further investigate the clinical relevance of these potential interactions, the PBPK model was used to simulate the co-administration of zoptarelin doxorubicin with known substrates of these transporters. nih.gov PBPK models for simvastatin (B1681759) (an OATP1B3 substrate) and metformin (B114582) (an OCT2 substrate) were used for these specific DDI simulations. nih.govspringermedizin.de The results of these simulations indicated that there would be no significant changes in the plasma concentrations of either simvastatin or metformin when administered with zoptarelin doxorubicin. nih.gov

Based on these comprehensive PBPK modeling and simulation studies, it was concluded that zoptarelin doxorubicin does not have a significant potential for clinically relevant drug-drug interactions mediated by the inhibition of OATP1B3 and OCT2 transporters. nih.govresearchgate.net

Table 2: Predicted Impact of Zoptarelin Doxorubicin on Transporter Activity and Victim Drugs

Transporter Predicted Decrease in Transport Rate (Worst-Case) Victim Drug (Substrate) Predicted Change in Victim Drug Plasma Concentration
OATP1B3 0.5% Simvastatin No significant change
OCT2 2.5% Metformin No significant change

This table is based on data from the PBPK analysis by Hanke et al. nih.govspringermedizin.de

Future Directions in Zoptarelin Doxorubicin Acetate Research

Investigation of Broader Receptor Expression Profiles in Emerging Cancer Models

The initial therapeutic focus for zoptarelin doxorubicin (B1662922) acetate (B1210297) was on cancers with well-established high expression of LHRH receptors, such as endometrial, ovarian, prostate, and breast cancers. wikipedia.org Research indicates that approximately 80% of endometrial and ovarian cancers, 86% of prostate cancers, and about 50% of breast cancers express these receptors. wikipedia.org However, the potential utility of this targeted compound may extend beyond these primary indications.

Future research should systematically investigate the expression of LHRH receptors in a wider array of malignancies. Preliminary evidence already suggests that LHRH receptors are present, albeit to a lesser extent, on the surface of bladder, colorectal, and pancreatic cancer cells, as well as sarcomas, lymphomas, and renal cell carcinomas. wikipedia.org A significant recent finding was the identification of LHRH receptor expression in 46% of uveal melanoma specimens, the most common malignant tumor of the eye. oncotarget.combioscientifica.com In a preclinical study, zoptarelin doxorubicin acetate demonstrated cytotoxic effects on LHRH receptor-positive uveal melanoma cells. oncotarget.combioscientifica.com

Systematic screening of various tumor types, using standardized and validated assays, is a critical next step. This would create a comprehensive map of LHRH receptor expression across different cancers, identifying new potential targets for this compound or next-generation LHRH receptor-targeted therapies.

Table 1: LHRH Receptor Expression in Various Cancer Types

Cancer TypeReported LHRH Receptor Expression (%)Source(s)
Prostate Cancer~86% wikipedia.org
Endometrial Cancer~80% wikipedia.orgnih.gov
Ovarian Cancer~80% (93% in one study) wikipedia.orgnih.gov
Breast Cancer~50% wikipedia.org
Uveal Melanoma46% oncotarget.combioscientifica.com
Pancreatic Cancer32% frontiersin.org
Bladder, Colorectal, Sarcomas, Lymphomas, Renal Cell CarcinomasExpression reported, percentage varies wikipedia.org

Exploration of Combination Therapeutic Strategies with this compound

Preclinical and clinical research provides several rationales for combination strategies. For instance, combining LHRH receptor-targeted agents with other cytotoxic drugs or molecularly targeted agents could yield improved outcomes. A study of another LHRH receptor-targeted peptide-drug conjugate, EP-100, showed that combining it with an anti-PD-L1 antibody resulted in greater tumor growth inhibition in ovarian cancer models than either agent alone (82.7% vs. 60.1%). bioscientifica.com This highlights a promising avenue for combining LHRH-targeted therapy with immunotherapy to potentially enhance the immune response against the tumor.

Further research could explore combinations with other chemotherapeutic agents. Studies involving drugs with different mechanisms of action, such as taxanes or platinum-based agents, could be investigated in preclinical models of LHRH receptor-positive cancers. nih.gova28therapeutics.com The goal would be to identify combinations that offer synergistic cell-killing effects, allowing for potentially lower doses of each agent and a better toxicity profile.

Table 2: Preclinical and Clinical Findings for LHRH-Targeted Combination Strategies

Combination AgentsCancer ModelKey FindingSource(s)
EP-100 (LHRH-targeted agent) + Anti-PD-L1 AntibodyOvarian Cancer (in vivo)Combination showed greater tumor growth inhibition (82.7%) compared to either agent alone (60.1%). bioscientifica.com
EP-100 + Paclitaxel (B517696)Ovarian CancerCombination arm showed a doubled median duration of response compared to paclitaxel alone (8.8 vs 4.2 months). a28therapeutics.com
Lurbinectedin + DoxorubicinEndometrial CancerCombination suggested a synergistic effect with a higher overall response rate than historical data for doxorubicin alone. researchgate.net

Research into Mechanisms of Acquired Resistance in Preclinical Models

A key advantage of this compound is its proposed mechanism of internalization, which can bypass the P-glycoprotein (MDR-1) efflux pump, a common cause of resistance to conventional doxorubicin. frontiersin.orgmdpi.com Preclinical studies have shown that the compound can inhibit the growth of doxorubicin-resistant cells. researchgate.netoncotarget.com However, as with any targeted therapy, cancer cells can develop acquired resistance over time.

Future research must focus on elucidating the specific mechanisms by which tumors might become resistant to this compound after an initial response. Potential mechanisms to investigate in preclinical models include:

Downregulation or mutation of the LHRH receptor: Reduced expression of the target receptor on the cell surface would prevent the drug from binding and entering the cell.

Alterations in endocytic pathways: Changes in the cellular machinery responsible for internalizing the receptor-drug complex could impair drug uptake.

Impaired cleavage of the linker: The linker connecting the LHRH peptide to doxorubicin must be cleaved to release the cytotoxic payload. Mutations or altered expression of the enzymes responsible for this cleavage could confer resistance.

Activation of downstream survival pathways: Cancer cells could activate alternative signaling pathways to bypass the apoptotic signals induced by doxorubicin.

Investigating these potential mechanisms would involve analyzing resistant cell lines developed in the laboratory and examining tumor biopsies from patients who have progressed on therapy. clinicaltrials.gov Understanding these escape routes is fundamental to developing strategies to overcome or prevent resistance.

Development of Predictive Biomarkers for Targeted Therapy Response in Preclinical Settings

The efficacy of a targeted therapy like this compound is fundamentally dependent on the presence of its target. The expression of the LHRH receptor is the most logical and critical predictive biomarker for patient selection. researchgate.netnih.gov The failure of the ZoptEC Phase III trial to show a survival benefit was noted in the context that the trial did not pre-select patients based on LHRH receptor status, potentially diluting the treatment effect. mdpi.comasco.org

Therefore, a primary direction for future research is the development and standardization of robust, quantitative assays to measure LHRH receptor expression in tumor tissue. This would enable more precise patient stratification. Beyond just the presence of the receptor, the level of expression may also correlate with the degree of response, a hypothesis that needs rigorous preclinical and clinical validation.

Furthermore, research should extend beyond the LHRH receptor itself to identify other potential predictive biomarkers. This could include:

Molecular subtypes of cancers: In endometrial cancer, for example, molecular profiles such as p53 abnormal (p53abn) versus "No Specific Molecular Profile" (NSMP) have shown prognostic significance and could potentially predict response to specific therapies. researchgate.net

Components of the immune system: Given the potential for combination with immunotherapy, baseline immune markers within the tumor microenvironment could predict which patients would benefit most from a combination approach. bioscientifica.com

Markers of doxorubicin sensitivity: While zoptarelin doxorubicin can bypass some resistance mechanisms, intrinsic sensitivity to doxorubicin's DNA-damaging effects might still influence outcomes. Exploring markers like topoisomerase II alpha expression could be valuable.

Identifying a panel of predictive biomarkers through preclinical studies would be essential for designing more effective clinical trials and ultimately for personalizing treatment with LHRH receptor-targeted therapies. nih.gov

Q & A

Q. What is the molecular mechanism of action of zoptarelin doxorubicin, and how does its LHRH receptor-targeting design enhance tumor specificity?

Zoptarelin doxorubicin combines a luteinizing hormone-releasing hormone (LHRH) analog with doxorubicin via a glutaryl linker. The LHRH moiety binds to LHRH receptors (LHRHR) overexpressed in cancers (e.g., 80% of endometrial/ovarian cancers), enabling receptor-mediated internalization. Intracellular cleavage releases doxorubicin, which intercalates DNA and inhibits topoisomerase II. This design minimizes systemic exposure, reducing off-target toxicity compared to free doxorubicin .

Q. What are the key pharmacokinetic (PK) parameters of zoptarelin doxorubicin, and how does hydrolysis influence its metabolite profile?

Zoptarelin doxorubicin has a plasma half-life of ~2 hours and clearance of 1 L/(min·m²). Hydrolysis (spontaneous and carboxylesterase-mediated) releases doxorubicin and d-Lys⁶-LHRH-glutarate. The hydrophilic peptide limits passive tissue diffusion, but receptor-mediated uptake in LHRHR+ tumors drives intracellular activation. Metabolite quantification requires LC-MS/MS to distinguish parent drug from free doxorubicin .

Q. What criteria are used to select patient populations for zoptarelin doxorubicin clinical trials?

Eligibility hinges on LHRHR expression confirmed via immunohistochemistry (IHC) or radioligand assays. Phase I-III trials focused on advanced/metastatic LHRHR+ cancers (e.g., endometrial, ovarian, prostate). Exclusion criteria often include prior anthracycline therapy or cardiac comorbidities due to doxorubicin’s cardiotoxicity .

Advanced Research Questions

Q. How can physiologically based pharmacokinetic (PBPK) modeling address challenges in predicting zoptarelin doxorubicin-drug interactions (DDIs)?

Whole-body PBPK models (developed using PK-Sim®/MoBi®) integrate zoptarelin doxorubicin’s hydrolysis, tissue distribution, and transporter interactions (e.g., OATP1B3/OCT2 inhibition). These models simulate DDIs by coupling perpetrator (zoptarelin) and victim drug (e.g., simvastatin) PK profiles. Monte Carlo algorithms optimize parameters like hepatic clearance and DNA-binding affinity, validated against clinical datasets .

Q. How should researchers address inter-individual variability in zoptarelin doxorubicin PK data during experimental design?

High variability in plasma concentrations (e.g., CV >50% in Phase I) arises from factors like LHRHR expression heterogeneity and hydrolysis rate polymorphisms. Stratified randomization by receptor status and covariate-adjusted population PK models (NONMEM®) can isolate variability sources. Sensitivity analyses should prioritize parameters like carboxylesterase activity and tumor receptor density .

Q. What methodologies reconcile contradictory Phase III clinical outcomes (e.g., negative efficacy vs. positive survival signals)?

The Phase III trial for metastatic endometrial cancer (NCT01767155) reported negative primary endpoints (PFS/OS) but subgroup survival benefits. Post hoc analyses should apply Cox regression with stratification by LHRHR expression levels, anthracycline resistance status, and hydrolysis metabolite ratios. Bayesian adaptive designs could refine future trials by incorporating real-time biomarker feedback .

Q. How does in vitro transporter inhibition data (e.g., OATP1B3 IC₅₀ = 16.5 µM) translate to clinical DDI risk?

Static mechanistic models (e.g., [I]/Ki >0.1) predict OATP1B3-mediated interactions at zoptarelin’s Cmax (~5 µM after 267 mg/m²). However, transient inhibition during infusion may not significantly alter victim drug AUC. Dynamic PBPK simulations show metformin’s renal clearance (OCT2-dependent) is minimally affected, supporting low clinical DDI risk despite in vitro findings .

Q. What strategies validate the intracellular cleavage efficiency of zoptarelin doxorubicin in tumor vs. normal tissues?

Radiolabeled tracer studies (e.g., ¹⁴C-doxorubicin) paired with microdialysis in xenograft models quantify tumor-specific drug release. Mass spectrometry imaging (MALDI-MSI) can spatially resolve parent drug and metabolite distributions in biopsy samples, correlating with receptor density (IHC) and apoptosis markers (TUNEL) .

Q. How do hydrolysis and oxidative metabolism pathways influence zoptarelin doxorubicin’s toxicity profile?

Hepatic microsomal assays show hydrolysis dominates (>90% metabolite formation), with minimal CYP450 involvement. Toxicity (e.g., myelosuppression) correlates with free doxorubicin AUC, necessitating therapeutic drug monitoring (TDM) in patients with hepatic impairment or CES1 genetic variants .

Q. What experimental frameworks mitigate cardiotoxicity risks in next-generation zoptarelin analogs?

Structure-activity relationship (SAR) studies can optimize linker stability (e.g., replacing glutaryl with PEG spacers) to delay doxorubicin release until after lysosomal trafficking. In vitro cardiotoxicity assays (hiPSC-derived cardiomyocytes) and redox proteomics identify metabolites with lower ROS generation .

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